Diethyl [(4-butoxyphenyl)methyl](ethyl)propanedioate
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Overview
Description
Diethyl (4-butoxyphenyl)methylpropanedioate is an organic compound that belongs to the class of esters. It is characterized by the presence of a propanedioate group, which is a derivative of malonic acid, and a butoxyphenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (4-butoxyphenyl)methylpropanedioate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol. The enolate ion formed from diethyl malonate reacts with the alkyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of diethyl (4-butoxyphenyl)methylpropanedioate follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-butoxyphenyl)methylpropanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl (4-butoxyphenyl)methylpropanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl (4-butoxyphenyl)methylpropanedioate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. The pathways involved often include the formation of intermediate complexes and transition states that facilitate the desired transformations .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the butoxyphenyl group.
Diethyl 4-methoxybenzylphosphonate: Another ester with a different substituent on the benzyl group.
Uniqueness
Diethyl (4-butoxyphenyl)methylpropanedioate is unique due to the presence of the butoxyphenyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
34928-35-3 |
---|---|
Molecular Formula |
C20H30O5 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
diethyl 2-[(4-butoxyphenyl)methyl]-2-ethylpropanedioate |
InChI |
InChI=1S/C20H30O5/c1-5-9-14-25-17-12-10-16(11-13-17)15-20(6-2,18(21)23-7-3)19(22)24-8-4/h10-13H,5-9,14-15H2,1-4H3 |
InChI Key |
CGRYSNNXLVGEGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC(CC)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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